2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
Overview
Description
2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with ethylene oxide under basic conditions . The reaction proceeds as follows:
- Dissolve 1-methyl-1H-pyrazole in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Slowly add ethylene oxide to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Neutralize the reaction mixture with an acid, such as hydrochloric acid.
- Extract the product with an organic solvent, such as ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination.
Major Products
Oxidation: 2-(1-methyl-1H-pyrazol-5-yl)ethanal or 2-(1-methyl-1H-pyrazol-5-yl)ethanoic acid.
Reduction: 2-(1-methyl-1H-pyrazol-5-yl)ethane.
Substitution: 2-(1-methyl-1H-pyrazol-5-yl)ethyl chloride or 2-(1-methyl-1H-pyrazol-5-yl)ethylamine.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential therapeutic agent for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)ethanol: Lacks the methyl group on the pyrazole ring.
2-(1-methyl-1H-pyrazol-3-yl)ethanol: Has the hydroxyl group attached to a different carbon atom on the ethyl chain.
1-methyl-1H-pyrazol-5-ol: Has a hydroxyl group directly attached to the pyrazole ring.
Uniqueness
2-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to the presence of both a hydroxyl group and a methyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-6(3-5-9)2-4-7-8/h2,4,9H,3,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVMMHAXQLTITC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.